molecular formula C17H24O3 B12853150 (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol

(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol

Cat. No.: B12853150
M. Wt: 276.4 g/mol
InChI Key: ILXRMNLSHSIAOP-FTCGGANRSA-N
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Description

(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a hepta-diene backbone with methoxybenzyl and hydroxyl substituents, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol typically involves multi-step organic reactions. The process may start with the preparation of the hepta-diene backbone through a series of aldol condensations and Wittig reactions. The stereochemistry is controlled using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The double bonds in the hepta-diene backbone can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: H2/Pd-C, NaBH4

    Substitution: NaOH, HCl, various nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme-substrate interactions due to its unique structure.

Medicine

Industry

Used in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity through binding interactions. The methoxybenzyl group could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S,E)-7-((4-hydroxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
  • (3S,4S,E)-7-((4-methylbenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol

Uniqueness

The presence of the methoxy group in (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol distinguishes it from its analogs, potentially altering its reactivity and interaction with biological targets. This unique feature may confer specific advantages in its applications, such as increased solubility or enhanced binding properties.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

(3S,4S,5E)-7-[(4-methoxyphenyl)methoxy]-3,5-dimethylhepta-1,5-dien-4-ol

InChI

InChI=1S/C17H24O3/c1-5-13(2)17(18)14(3)10-11-20-12-15-6-8-16(19-4)9-7-15/h5-10,13,17-18H,1,11-12H2,2-4H3/b14-10+/t13-,17-/m0/s1

InChI Key

ILXRMNLSHSIAOP-FTCGGANRSA-N

Isomeric SMILES

C[C@@H](C=C)[C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O

Canonical SMILES

CC(C=C)C(C(=CCOCC1=CC=C(C=C1)OC)C)O

Origin of Product

United States

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